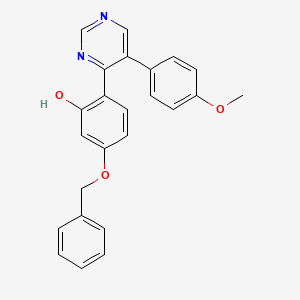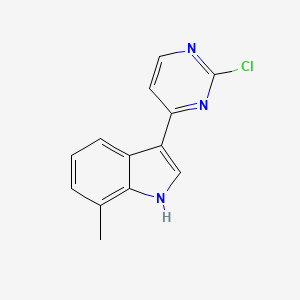
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is a heterocyclic compound that combines the structural features of both pyrimidine and indole
Mechanism of Action
Target of Action
It is known that indole-based compounds, such as this one, are often used in the development of new drugs for various diseases, including cancer . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds .
Mode of Action
It is synthesized through a nucleophilic aromatic substitution reaction between 1-methylindole and 2,4-dichloropyrimidine or 2,4-dichloro-6-methylpyrimidine .
Biochemical Pathways
It is known that indole-based compounds often interact with various biochemical pathways, influencing cellular processes .
Result of Action
Indole-based compounds are known for their potential anticancer relevance .
Biochemical Analysis
Biochemical Properties
It is known that indole-based compounds play a significant role in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, often serving as key intermediates or products in these reactions .
Cellular Effects
Indole-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Metabolic Pathways
The metabolic pathways involving 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole are not well characterized. Pyrimidine derivatives, which include this compound, are known to be involved in a variety of metabolic pathways .
Subcellular Localization
Many indole-based compounds are known to localize to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole typically involves the reaction of 2,4-dichloropyrimidine with 7-methylindole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The indole moiety can be oxidized to form corresponding oxindoles.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxindole derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloropyrimidin-4-yl)indole
- 3-(2-chloropyrimidin-4-yl)-1-methylindole
- 3-(2-chloropyrimidin-4-yl)-5-methylindole
Uniqueness
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is unique due to the presence of a methyl group at the 7-position of the indole ring. This structural feature can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBDMYMILZQSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
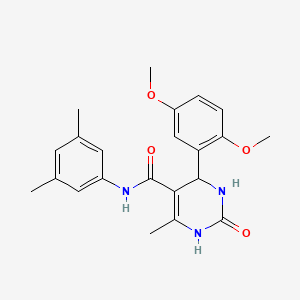
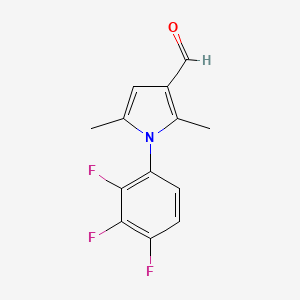
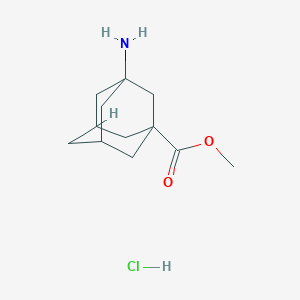
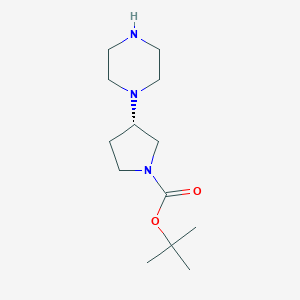

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)
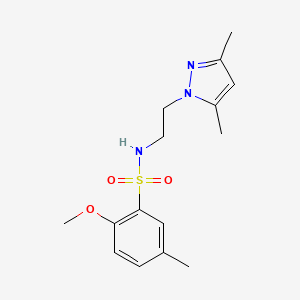
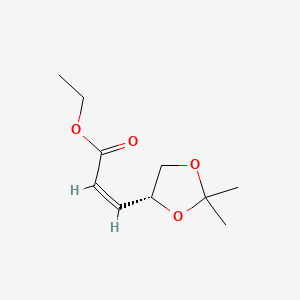
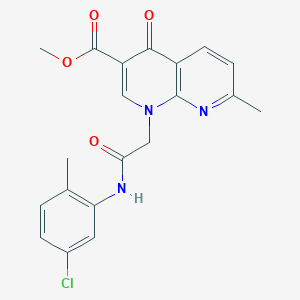
![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2364282.png)

